molecular formula C13H4N6S B253714 8-thia-1,3,6,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2,4,6,9,11,13,15-heptaene-4,5-dicarbonitrile

8-thia-1,3,6,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2,4,6,9,11,13,15-heptaene-4,5-dicarbonitrile

Cat. No.: B253714
M. Wt: 276.28 g/mol
InChI Key: OHCQGDJLKLGMIE-UHFFFAOYSA-N
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Description

Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile is a complex heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its fused ring system, which includes pyrazine, thiazole, and benzimidazole moieties, making it a versatile scaffold for the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 2-mercaptobenzimidazole with appropriate pyrazine derivatives under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.

Scientific Research Applications

Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile has been explored for various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Thiazolo[3,2-a]benzimidazole

Uniqueness

Pyrazino[2’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile stands out due to its unique fused ring system, which combines pyrazine, thiazole, and benzimidazole moieties. This structural complexity provides a versatile platform for the development of novel compounds with diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C13H4N6S

Molecular Weight

276.28 g/mol

IUPAC Name

8-thia-1,3,6,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2,4,6,9,11,13,15-heptaene-4,5-dicarbonitrile

InChI

InChI=1S/C13H4N6S/c14-5-8-9(6-15)17-12-11(16-8)19-10-4-2-1-3-7(10)18-13(19)20-12/h1-4H

InChI Key

OHCQGDJLKLGMIE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3N2C4=NC(=C(N=C4S3)C#N)C#N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C4=NC(=C(N=C4S3)C#N)C#N

Origin of Product

United States

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